3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one

Physicochemical profiling Drug-likeness Lead optimization

3,4-Dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one (CAS 1221792-37-5) is a spirocyclic heterocyclic compound featuring a 1,2-dihydro-naphthalene ring system fused via a quaternary spiro carbon to a thiazolidin-4-one ring. With a molecular formula of C₁₂H₁₃NOS and a molecular weight of 219.30 g/mol , this compound belongs to the broader class of spiro-thiazolidinones, a privileged scaffold in medicinal chemistry recognized for diverse pharmacological activities including aldose reductase inhibition, antimicrobial effects, and gastric acid secretion modulation.

Molecular Formula C12H13NOS
Molecular Weight 219.3 g/mol
CAS No. 1221792-37-5
Cat. No. B1421574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one
CAS1221792-37-5
Molecular FormulaC12H13NOS
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESC1CC2(CC3=CC=CC=C31)NC(=O)CS2
InChIInChI=1S/C12H13NOS/c14-11-8-15-12(13-11)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14)
InChIKeyOMHBHFDVHZBHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one (CAS 1221792-37-5): Spirocyclic Thiazolidinone Scaffold for Aldose Reductase and Gastric Antisecretory Research


3,4-Dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one (CAS 1221792-37-5) is a spirocyclic heterocyclic compound featuring a 1,2-dihydro-naphthalene ring system fused via a quaternary spiro carbon to a thiazolidin-4-one ring. With a molecular formula of C₁₂H₁₃NOS and a molecular weight of 219.30 g/mol , this compound belongs to the broader class of spiro-thiazolidinones, a privileged scaffold in medicinal chemistry recognized for diverse pharmacological activities including aldose reductase inhibition, antimicrobial effects, and gastric acid secretion modulation [1].

Why Generic Spiro-Thiazolidinone Analogs Cannot Substitute for 3,4-Dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one in Target-Focused Screening


The spiro[naphthalene-2,2'-thiazolidin]-4'-one scaffold possesses a unique combination of structural features—a partially unsaturated dihydro-naphthalene ring coupled with a thiazolidin-4-one carbonyl—that distinguishes it from both fully aromatic and fully saturated analogs. The dihydro-naphthalene moiety provides a specific spatial occupation of lipophilic enzyme pockets distinct from the indene or cyclohexane series [1], while the C4' carbonyl (present in the thiazolidin-4-one oxidation state) serves as a critical hydrogen bond acceptor that is absent in the reduced thiazolidine analog (CAS 1221792-02-4) . These differences preclude simple interchangeability in structure-activity relationship (SAR) studies or target-focused screening campaigns.

Quantitative Differentiation Evidence for 3,4-Dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one vs. Closest Structural Analogs


Physicochemical Profile Differentiation: LogP, H-Bond Capacity, and Fsp3 vs. Piperidinone and Octahydro Analogs

The target compound demonstrates a computed LogP of 1.34–1.92, an Fsp3 (fraction of sp3-hybridized carbons) of 0.42, and bears one hydrogen bond donor (thiazolidinone NH) plus one hydrogen bond acceptor (C4' carbonyl) . In contrast, the fully saturated octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] (CAS 1221792-92-2) possesses a higher Fsp3 and increased conformational flexibility with an aliphatic naphthalene core , while the piperidin-1-one analog series (CAS varies, e.g., 3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one) features a larger six-membered ring and different H-bonding geometry due to the amide orientation [1]. These differences in lipophilicity, rigidity, and hydrogen bonding capacity directly impact membrane permeability, metabolic stability, and target binding conformation.

Physicochemical profiling Drug-likeness Lead optimization

Patent-Covered Aldose Reductase Inhibitor Scaffold: Structural Eligibility Under Pfizer EP 0159143 vs. Non-Naphthalene Spiro Analogs

The Pfizer patent family (EP 0159143 A1, and related US filings) explicitly claims spiro-oxazolidinones, -thiazolidinones, and -imidazolidinones incorporating a 1,2-dihydro-naphthalene moiety (n = 0) as aldose reductase inhibitors for treating diabetic complications [1]. The target compound, bearing the thiazolidin-4-one heterocycle (U = sulfur) with an unsubstituted dihydro-naphthalene core (Y, Z = hydrogen), falls directly within the Markush structure of this patent. Closely related spiro[cyclohexane-thiazolidinone] analogs, while active in anticancer and antidiabetic assays with α-amylase and α-glucosidase inhibition [2], lack the dihydro-naphthalene hydrophobic anchor that the Pfizer inventors identified as critical for occupying the aldose reductase active site, as determined by X-ray crystallography and molecular modeling comparisons with Zopolrestat [3].

Aldose reductase inhibition Diabetic complications Patent landscape

Thiazolidin-4-one Carbonyl as a Pharmacophoric Distinction: Target Engagement vs. Reduced Thiazolidine Analog (CAS 1221792-02-4)

The C4' carbonyl group of the target compound serves as a critical hydrogen bond acceptor and contributes to the electronic character of the thiazolidinone ring. In contrast, the reduced analog 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride (CAS 1221792-02-4) replaces the carbonyl with a methylene group (thioether-amine ring), eliminating this key pharmacophoric feature . In the broader spirothiazolidinone class, the C4' carbonyl has been shown to participate in key hydrogen bonding interactions with catalytic site residues of enzymes such as glycogen phosphorylase and aldose reductase . The oxidized (C4' carbonyl) form is therefore essential for target engagement in programs where the thiazolidinone carbonyl acts as a H-bond acceptor, whereas the reduced thiazolidine analog is structurally limited to targets requiring a basic amine.

Pharmacophore modeling Enzyme inhibition Carbonyl H-bond acceptor

Dihydro-Naphthalene vs. Fully Aromatic or Fully Saturated Core: Conformational Rigidity and Binding Site Complementarity

The 3,4-dihydro-naphthalene moiety of the target compound occupies a unique conformational space: it is partially unsaturated, providing a degree of rigidity intermediate between the planar, fully aromatic naphthalene and the flexible, chair-conformation cyclohexane found in spiro[cyclohexane-1,2'-thiazolidin]-4'-one analogs . The Pfizer P-CAB discovery program demonstrated that the dihydro-naphthalene system can simultaneously occupy two distinct lipophilic pockets (LP-1 and LP-2) of the H⁺,K⁺-ATPase enzyme, a binding mode validated by docking analysis [1]. While this particular study focused on the piperidin-1-one spiro series, the spatial architecture of the dihydro-naphthalene anchor is conserved across the thiazolidinone analog. In contrast, spiro[indene-thiazolidinone] analogs bearing a five-membered carbocycle cannot span the same distance between LP-1 and LP-2, and fully aromatic naphthalene spiro compounds adopt a planar geometry incompatible with the puckered binding conformation.

Conformational analysis Lipophilic pocket occupancy Scaffold diversity

Thermal Stability and Solid-State Handling: Melting Point Comparison with Reduced and Oxidized Analogs

The target compound exhibits a melting point of 200–201 °C (crystalline solid at room temperature) , a boiling point of 483.0±45.0 °C, and a flash point of 245.9±28.7 °C . These thermal properties are consistent with the presence of both the thiazolidinone carbonyl (enabling intermolecular hydrogen bonding in the solid state) and the partially unsaturated dihydro-naphthalene ring system. In comparison, the fully saturated octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] (CAS 1221792-92-2) shows a significantly lower boiling point of 345.0±17.0 °C and a lower density of 1.1±0.1 g/cm³ , reflecting the absence of strong intermolecular H-bonding via the carbonyl and the loss of aromatic stacking interactions. These differences impact storage, formulation, and handling protocols in discovery settings.

Solid-state properties Compound handling Stability assessment

Optimal Research and Procurement Application Scenarios for 3,4-Dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one


Aldose Reductase Inhibitor Lead Discovery and Scaffold Hopping

Programs targeting aldose reductase for diabetic complication therapies should prioritize this compound as a core scaffold for SAR exploration. The spiro[naphthalene-thiazolidinone] architecture is explicitly encompassed by the Pfizer patent family (EP 0159143), and 1-naphthyl-substituted thiazolidinone analogs have demonstrated aldose reductase IC₅₀ values as low as ~10 nM, comparable to the clinical candidate Epalrestat [1][2]. The dihydro-naphthalene moiety provides the necessary lipophilic anchor for the aldose reductase active site, while the thiazolidin-4-one carbonyl offers a hydrogen bond acceptor for catalytic residue engagement. Procuring this scaffold enables systematic variation at the aromatic ring (Y, Z substituents) and exploration of bioisosteric replacement of the sulfur atom (cf. oxazolidinone and imidazolidinone congeners) within a well-precedented intellectual property framework.

Potassium-Competitive Acid Blocker (P-CAB) Scaffold Diversification

The dihydro-naphthalene spiro architecture has been validated in P-CAB drug discovery through the piperidin-1-one series, where compound 4d demonstrated potent H⁺,K⁺-ATPase inhibition and effective suppression of histamine-stimulated gastric acid secretion in rats [3]. By substituting the piperidin-1-one with a thiazolidin-4-one ring, this compound offers a scaffold diversification opportunity to explore the impact of sulfur incorporation and altered ring electronics on LP-1/LP-2 pocket occupancy and K⁺-binding site affinity. The LogP range (1.34–1.92) and Fsp3 (0.42) are consistent with oral bioavailability requirements for acid-related disease indications, making this compound a rational procurement choice for P-CAB lead optimization libraries.

Antimicrobial Spiro-Thiazolidinone Fragment-Based Screening

The spirothiazolidinone class has demonstrated antimicrobial activity across multiple studies, with indole-spirothiazolidinone derivatives showing antitubercular MIC values of 3.9–31 µM against Mycobacterium tuberculosis H37Rv and antiviral EC₅₀ values of 1.9–12 µM against Punta Toro and yellow fever viruses [4]. The target compound, with its naphthalene-based hydrophobic core and thiazolidin-4-one pharmacophore, provides a distinct chemotype for fragment-based or scaffold-oriented antimicrobial screening. Its solid-state stability (mp 200–201 °C) and defined stereochemistry at the spiro center facilitate reproducible dispensing in automated screening platforms, reducing the technical variability that plagues low-melting or hygroscopic analogs.

Physicochemical Benchmarking for CNS Druglikeness Assessment

With a computed LogP of 1.34–1.92, an Fsp3 of 0.42, and a single H-bond donor/acceptor pair, this compound occupies a favorable position within CNS MPO (Multiparameter Optimization) chemical space . It can serve as a benchmarking standard for assessing the CNS druglikeness of new spirocyclic chemical series, especially when compared against analogs with divergent lipophilicity (e.g., the more lipophilic octahydro derivative) or altered H-bond capacity (e.g., the reduced thiazolidine lacking the carbonyl acceptor). Procurement of this compound alongside its closest analogs enables systematic deconvolution of how incremental structural changes (carbonyl presence, ring saturation, heterocycle size) impact key CNS parameters including passive permeability, P-glycoprotein efflux susceptibility, and metabolic stability.

Quote Request

Request a Quote for 3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.